N-Acetyl-N-methyl-L-valine
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Overview
Description
N-Acetyl-N-methyl-L-valine is a derivative of the amino acid valine, where the amino group is both acetylated and methylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-methyl-L-valine typically involves the protection of the amino group of L-valine, followed by N-methylation and subsequent acetylation. One common method includes:
Protection of the Amino Group: The amino group of L-valine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
N-Methylation: The protected amino acid is then subjected to N-methylation using methyl iodide and a base like sodium hydride.
Deprotection and Acetylation: The protecting group is removed, and the resulting amine is acetylated using acetic anhydride
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-N-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: this compound can participate in substitution reactions, particularly at the acetyl or methyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and bases are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives .
Scientific Research Applications
N-Acetyl-N-methyl-L-valine has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.
Biology: The compound is studied for its role in protein modification and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug design and delivery systems.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of N-Acetyl-N-methyl-L-valine involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. This can modulate various biological processes, including protein synthesis and signal transduction .
Comparison with Similar Compounds
N-Acetyl-L-valine: Similar in structure but lacks the methyl group.
N-Methyl-L-valine: Similar but lacks the acetyl group.
N-Acetyl-L-leucine: Another acetylated amino acid with a different side chain .
Uniqueness: N-Acetyl-N-methyl-L-valine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. This dual modification can enhance its solubility, stability, and bioavailability compared to its analogs .
Properties
CAS No. |
234772-49-7 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-[acetyl(methyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12)9(4)6(3)10/h5,7H,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
FRYIZRQYLKRXTI-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)C |
Origin of Product |
United States |
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